1-Ethyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine
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Overview
Description
1-Ethyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine is a heterocyclic compound featuring a pyrrolidine ring substituted with an ethyl group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the thiazole moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethylamine with a thiazole derivative in the presence of a cyclizing agent can yield the desired compound .
Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst to remove oxygen functionalities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
1-Ethyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine structures but different substituents.
Thiazole Derivatives: Compounds with thiazole rings but different substituents on the ring.
Indole Derivatives: Compounds with indole rings that share some structural similarities with thiazole derivatives.
Uniqueness: 1-Ethyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine is unique due to its specific combination of a pyrrolidine ring with an ethyl group and a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H15N3S |
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Molecular Weight |
197.30 g/mol |
IUPAC Name |
1-ethyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C9H15N3S/c1-2-12-4-3-7(10)9(12)8-5-11-6-13-8/h5-7,9H,2-4,10H2,1H3 |
InChI Key |
WCMHVCZYQFKCLP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C1C2=CN=CS2)N |
Origin of Product |
United States |
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